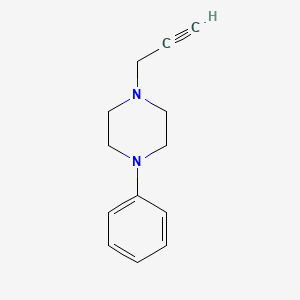

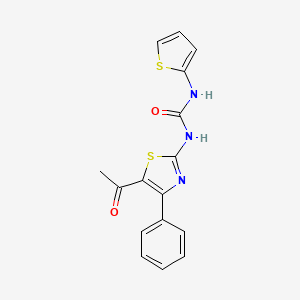

N-(4-methylenecyclohexyl)-3-(o-tolyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylenecyclohexyl)-3-(o-tolyl)propanamide, commonly known as MXE, is a synthetic dissociative drug that has gained popularity in the recreational drug market. MXE belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). Although MXE has been used for recreational purposes, it has also shown potential in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

The primary targets of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the plant’s defense mechanism against herbivores .

Mode of Action

“N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” interacts with its targets by undergoing controlled hydroxylation . This process results in the production of hydroxylated diterpene derivatives, which inhibit sphingolipid biosynthesis in herbivores .

Biochemical Pathways

The compound affects the sphingolipid biosynthesis pathway in herbivores . The hydroxylated diterpene derivatives produced by the compound’s interaction with its targets act as inhibitors of this pathway . The downstream effects include a reduction in the herbivore’s ability to metabolize sphingolipids, thereby providing a defense mechanism for the plant .

Pharmacokinetics

The compound’s ability to undergo controlled hydroxylation suggests that it may be metabolized in a manner that allows for effective bioavailability .

Result of Action

The molecular and cellular effects of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” action include the inhibition of sphingolipid biosynthesis in herbivores . This results in a defensive mechanism for the plant, as the herbivore’s metabolic processes are disrupted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide”. For instance, the plant’s metabolic modifications, regulated by environmental cues, can affect the compound’s hydroxylation process and thus its defensive function .

Propiedades

IUPAC Name |

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-13-7-10-16(11-8-13)18-17(19)12-9-15-6-4-3-5-14(15)2/h3-6,16H,1,7-12H2,2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJJBJQPZRWBJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NC2CCC(=C)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2539481.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2539485.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2539494.png)

![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)

![(4-((3-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2539498.png)

![N-(2-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2539500.png)

![Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2539501.png)